3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-fluoroaniline with isatin in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activities. It may also interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
This compound stands out due to its unique fluorophenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-fluorophenyl)imino-1-methylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-18-13-5-3-2-4-12(13)14(15(18)19)17-11-8-6-10(16)7-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACZDSOABGNDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)F)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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